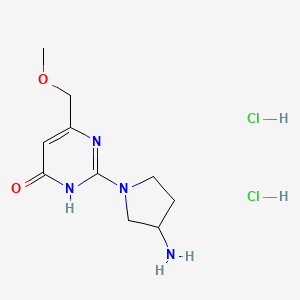
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride involves the inhibition of various enzymes, including protein kinase C and casein kinase 1. This inhibition leads to the modulation of various cellular processes, including signal transduction, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have potent inhibitory activity against several enzymes, including protein kinase C and casein kinase 1. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride in lab experiments include its potent inhibitory activity against various enzymes, its potential use as a therapeutic agent for the treatment of neurological disorders, and its relatively easy synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its safety and efficacy.
Future Directions
There are several future directions for the study of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride. These include further investigation into its potential use as a therapeutic agent for the treatment of neurological disorders, the development of more potent and selective inhibitors of protein kinase C and casein kinase 1, and the investigation of its potential use in other fields such as cancer research and drug delivery. Additionally, further studies are needed to investigate the safety and efficacy of this compound in vivo.
In conclusion, this compound is a promising compound with potential applications in various fields. Its potent inhibitory activity against various enzymes and potential use as a therapeutic agent for the treatment of neurological disorders make it a promising area of research for the future.
Synthesis Methods
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride involves the reaction between 2,4,6-trichloropyrimidine and 3-aminopyrrolidine in the presence of methanol and sodium methoxide. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt form.
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to have potent inhibitory activity against several enzymes, including protein kinase C and casein kinase 1. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-4-(methoxymethyl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-16-6-8-4-9(15)13-10(12-8)14-3-2-7(11)5-14;;/h4,7H,2-3,5-6,11H2,1H3,(H,12,13,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCDRUCHNHCMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2901747.png)
![1,3,6-trimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2901749.png)


![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2901752.png)
amino}thiophene-2-carboxamide](/img/structure/B2901753.png)

![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/no-structure.png)

![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2901757.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2901758.png)
![Methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B2901759.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2901766.png)
![2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B2901767.png)